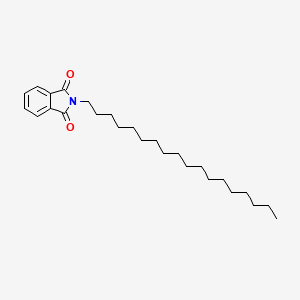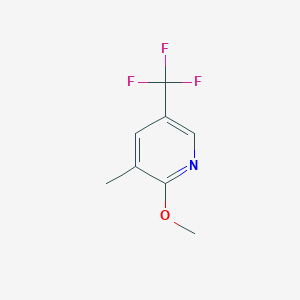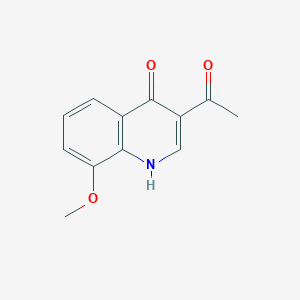![molecular formula C18H17ClN2 B8788231 Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 59455-94-6](/img/structure/B8788231.png)
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various reagents. For Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-, one common method involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the corresponding quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. The use of acid chlorides, anhydrides, and formates in cyclization reactions allows for the preparation of various 2,4-disubstituted quinazoline derivatives in moderate to good yields . These methods are flexible and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: Cyclization with acid chlorides or anhydrides can form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, triethyl orthoformate, formamide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and fused heterocyclic systems .
Aplicaciones Científicas De Investigación
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anti-cancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
59455-94-6 |
|---|---|
Fórmula molecular |
C18H17ClN2 |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H17ClN2/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17/h4-11H,1-3H3 |
Clave InChI |
FYLZBCRPYWYANT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)




